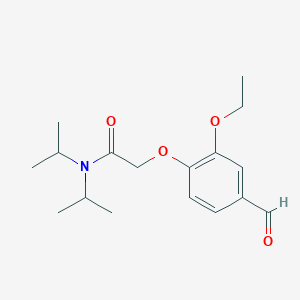
2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide” is a chemical compound with a molecular weight of 266.29 . It is also known as propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate . The IUPAC name for this compound is isopropyl (2-ethoxy-4-formylphenoxy)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O5/c1-4-17-13-7-11(8-15)5-6-12(13)18-9-14(16)19-10(2)3/h5-8,10H,4,9H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.29 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enzyme Inhibition and Drug Synthesis
Research has highlighted the importance of acetamide derivatives in the realm of enzyme inhibition and drug synthesis. For instance, derivatives similar to 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide have been evaluated for their ability to inhibit glutaminase, an enzyme relevant in cancer metabolism. The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, a class of potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicate the therapeutic potential of GLS inhibition in cancer treatment. These analogs demonstrate how modifications to the acetamide structure can yield compounds with significant biological activity, including cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Shukla et al., 2012).
Chemical Synthesis Processes
Acetamide derivatives also play a crucial role in chemical synthesis processes. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase as the catalyst, showcases the compound's relevance in the synthesis of antimalarial drugs. This process underlines the versatility of acetamide derivatives in synthesizing intermediates for pharmaceutical applications, emphasizing the kinetically controlled synthesis enabled by specific acyl donors (Magadum & Yadav, 2018).
Bioremediation Applications
The environmental application of related acetamide compounds, particularly in bioremediation, has been explored through the biodegradation of environmental pollutants. For example, the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally related to acetamide derivatives, underscores the potential of using enzymatic processes to degrade endocrine-disrupting chemicals. This research demonstrates the feasibility of employing biological catalysts to mitigate the environmental impact of hazardous compounds (Chhaya & Gupte, 2013).
Structural Studies and Material Science
Structural studies of acetamide derivatives have provided insights into their physical properties and potential applications in material science. Investigations into co-crystals and salts of quinoline derivatives featuring an amide bond reveal intricate details about their molecular geometry and interactions. These studies are fundamental for designing new materials with desired physical and chemical properties, illustrating the broad applicability of acetamide derivatives in scientific research (Karmakar et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-6-21-16-9-14(10-19)7-8-15(16)22-11-17(20)18(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMKZWHSCUGAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2881233.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)
![ethyl 3-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate](/img/structure/B2881236.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B2881244.png)
![6-[[4-(3-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2881245.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-ethyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2881248.png)
![9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2881249.png)
![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)
![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)
![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)